

The Weinreb Amide: A Cornerstone of Modern Carbonyl Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-N-methoxy-N-methylacetamide

Cat. No.: B1631021

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

First introduced in 1981 by Steven M. Weinreb and Steven Nahm, the N-methoxy-N-methylamide, commonly known as the Weinreb amide, has become an indispensable tool in organic synthesis.^{[1][2]} Its remarkable stability and predictable reactivity have addressed a long-standing challenge in carbonyl chemistry: the controlled synthesis of ketones and aldehydes from carboxylic acid derivatives. This whitepaper provides a comprehensive technical overview of the discovery, history, mechanism, synthesis, and diverse applications of Weinreb amides, with a particular focus on their role in drug discovery and development. Detailed experimental protocols, quantitative data summaries, and illustrative diagrams are presented to serve as a practical guide for researchers in the field.

Discovery and Historical Context

Prior to 1981, the synthesis of ketones from carboxylic acid derivatives using highly reactive organometallic reagents, such as Grignard or organolithium reagents, was often plagued by over-addition, leading to the formation of undesired tertiary alcohols.^{[1][3]} Even with careful control of stoichiometry, this side reaction was difficult to suppress. The breakthrough came when Steven M. Weinreb and Steven Nahm at Pennsylvania State University developed the N-methoxy-N-methylamide as a novel acylating agent.^{[1][2][4]} Their seminal publication in *Tetrahedron Letters* described a method to readily prepare these amides and demonstrated

their clean conversion to ketones upon reaction with organometallic reagents, and to aldehydes upon reduction with hydrides.^{[1][4]} This discovery provided a robust and general solution to a fundamental problem in organic synthesis, solidifying the Weinreb amide as a key functional group in the chemist's toolkit.^{[1][2]}

The Key to Selectivity: The Reaction Mechanism

The unique reactivity of the Weinreb amide is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack at the carbonyl carbon.^[5] This intermediate is stabilized by the coordination of the metal cation (from the organometallic reagent or hydride) between the carbonyl oxygen and the N-methoxy oxygen.^[1] This chelation prevents the collapse of the tetrahedral intermediate and subsequent elimination of the N-methoxy-N-methylamine group, which would regenerate a reactive carbonyl species susceptible to a second nucleophilic attack. The stable intermediate persists at low temperatures until an aqueous workup, during which it hydrolyzes to afford the desired ketone or aldehyde.^[1]

Mechanism of Weinreb Ketone Synthesis

Synthesis of Weinreb Amides

Weinreb amides can be readily prepared from a variety of carboxylic acid derivatives, most commonly from acid chlorides and carboxylic acids themselves.

From Acid Chlorides

The original and still widely used method involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine or triethylamine.^[6] The reaction is typically performed in a chlorinated solvent like dichloromethane at 0 °C to room temperature and generally proceeds in high yields.

From Carboxylic Acids

Direct conversion of carboxylic acids to Weinreb amides is often preferred to avoid the preparation of the corresponding acid chloride. This is achieved using a variety of coupling reagents. Common examples include:

- (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)^[7]

- Dicyclohexylcarbodiimide (DCC)[7]
- Propylphosphonic anhydride (T3P)
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM)[4]

These methods offer mild reaction conditions and are compatible with a wide range of functional groups, including those found in sensitive substrates like N-protected amino acids.

Reactivity and Synthetic Applications

The primary utility of Weinreb amides lies in their conversion to ketones and aldehydes.

Synthesis of Ketones

Weinreb amides react cleanly with a broad range of organometallic reagents, including Grignard reagents (RMgX) and organolithium reagents (RLi), to produce ketones in high yields. [3][8] The reaction is generally tolerant of various functional groups, making it a powerful tool in complex molecule synthesis.[9]

Synthesis of Aldehydes

Reduction of Weinreb amides with hydride reagents, such as lithium aluminum hydride (LiAlH_4) or diisobutylaluminum hydride (DIBAL-H), provides a reliable method for the synthesis of aldehydes.[1][5] The reaction proceeds via the same stable chelated intermediate, thus preventing over-reduction to the corresponding alcohol.

Quantitative Data Summary

The following tables summarize typical yields for the synthesis of Weinreb amides and their subsequent conversion to ketones and aldehydes, highlighting the efficiency and broad applicability of this methodology.

Table 1: Synthesis of Weinreb Amides from Carboxylic Acids

Carboxylic Acid Substrate	Coupling Reagent	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
Benzoic Acid	P[N(CH ₃)(OCH ₃)] ₃	-	Toluene	60	1	>95
Pivalic Acid	P[N(CH ₃)(OCH ₃)] ₃	-	Toluene	60	1.5	>95
(E)-Cinnamic Acid	P[N(CH ₃)(OCH ₃)] ₃	-	Toluene	60	1	>95
Adipic Acid	P[N(CH ₃)(OCH ₃)] ₃	-	Toluene	60	1.5	>95
N-Boc-L-Alanine	DMT-MM	NMM	CH ₃ CN	RT	12	85
4-Bromobenzoic Acid	T3P	DBU	EtOAc	RT	2	92
Cyclohexanecarboxylic Acid	BOP	Et ₃ N	CH ₂ Cl ₂	RT	12	88

Table 2: Synthesis of Ketones from Weinreb Amides

Weinreb Amide Substrate	Organometallic Reagent	Solvent	Temp (°C)	Time (h)	Product	Yield (%)
N-methoxy-N-methylbenzamide	3-Fluorophenylmagnesium chloride	Toluene	25	0.5	3-Fluorobenzophenone	95
N-methoxy-N-methyl-4-cyanobenzamide	4-Methoxyphenylmagnesium bromide	THF	0 to 25	1	4-Cyano-4'-methoxybenzonophenone	91
N-methoxy-N-methyl-2-thiophenecarboxamide	Phenyllithium	Et ₂ O	-78 to 0	1	2-Benzoylthiophene	85
N-methoxy-N-methylacetamide	n-Butyllithium	THF	-78	0.5	2-Hexanone	90
N-methoxy-N-methyl-(E)-cinnamamide	Methylmagnesium bromide	THF	0	1	(E)-4-Phenyl-3-buten-2-one	88

Table 3: Synthesis of Aldehydes from Weinreb Amides

Weinreb Amide Substrate	Hydride Reagent	Solvent	Temp (°C)	Time (h)	Product	Yield (%)
N-methoxy-N-methyl-4-bromobenzamide	DIBAL-H	Toluene	0	1	4-Bromobenzaldehyde	85
N-methoxy-N-methyl-3,5-dibromobenzamide	DIBAL-H	Toluene	0	1	3,5-Dibromobenzaldehyde	82
N-methoxy-N-methyl-4-methoxybenzamide	DIBAL-H	Toluene	0	1	4-Methoxybenzaldehyde	89
N-methoxy-N-methylcyclohexanecarboxamide	LiAlH ₄	THF	0	2	Cyclohexanecarboxaldehyde	80
N-methoxy-N-methyl-2,5-dimethylbenzamide	DIBAL-H	Toluene	0	1	2,5-Dimethylbenzaldehyde	75

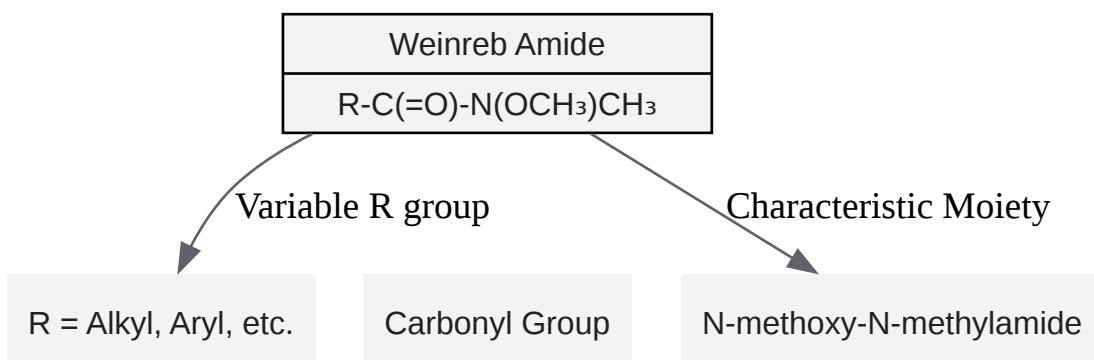
Experimental Protocols

General Procedure for the Synthesis of a Weinreb Amide from a Carboxylic Acid using DMT-MM

To a solution of the carboxylic acid (1.0 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in an appropriate solvent (e.g., acetonitrile or an alcohol) that dissolves 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), is added DMT-MM (1.1 equiv) at room temperature.^[4] The reaction mixture is stirred for the appropriate time (typically 2-12 hours) until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to afford the pure Weinreb amide.

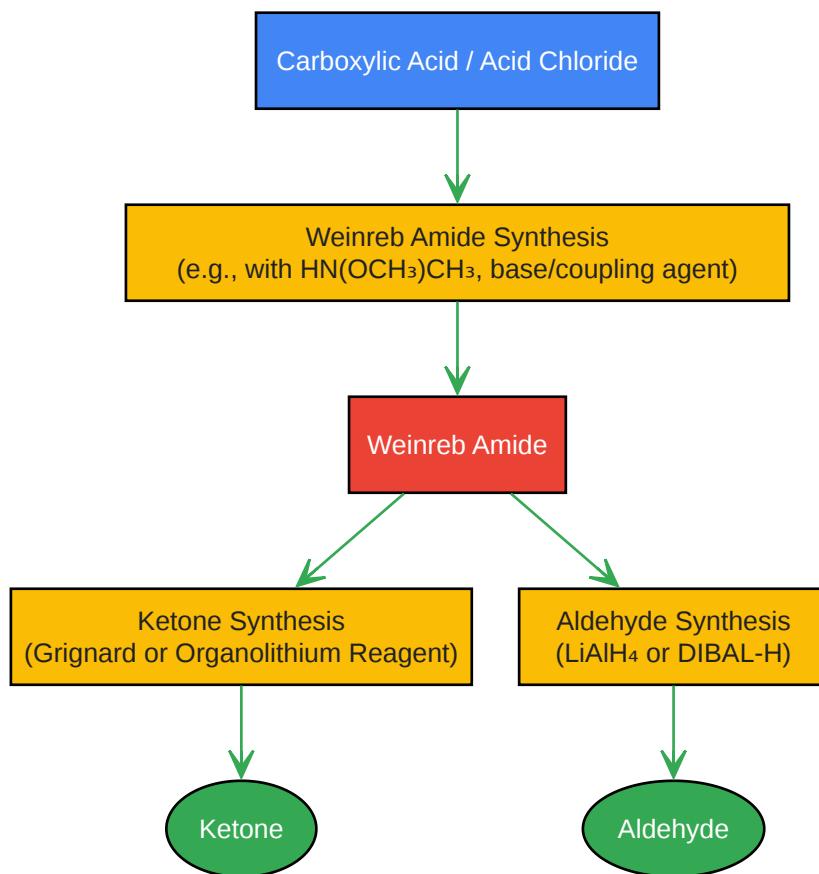
General Procedure for the Synthesis of a Ketone from a Weinreb Amide using a Grignard Reagent

A solution of the Weinreb amide (1.0 equiv) in an anhydrous ethereal solvent (e.g., THF or diethyl ether) is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen). The Grignard reagent (1.1-1.5 equiv, as a solution in THF or diethyl ether) is added dropwise to the stirred solution. The reaction mixture is stirred at 0 °C for a specified time (typically 0.5-2 hours) and then allowed to warm to room temperature. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude ketone can be purified by flash column chromatography.^[6]


Applications in Drug Discovery and Development

The reliability and functional group tolerance of the Weinreb amide chemistry have made it a valuable strategy in the synthesis of complex pharmaceutical agents.

- Remdesivir (Antiviral): A Weinreb amide approach was crucial in the kilogram-scale synthesis of a key intermediate for the antiviral drug Remdesivir, which is used in the treatment of COVID-19.[1][7][10] This method successfully eliminated over-addition side reactions that were problematic in previous synthetic routes.[1]
- Tamoxifen (Anticancer): In the synthesis of the breast cancer drug Tamoxifen, a continuous-flow process utilizing a Weinreb amide for the preparation of a key ketone intermediate was developed. This process afforded the intermediate in excellent yield (97%) on a multigram scale.[3]
- Ataluren (Muscular Dystrophy): The synthesis of Ataluren, a drug for the treatment of muscular dystrophy, has been shown to involve the arylation of an N-methoxy-N-methylamide derivative to furnish a key biaryl ketone intermediate.[6]
- Adapalene (Acne Treatment): A Weinreb amide has been utilized in the synthesis of Adapalene, a topical retinoid for acne treatment, to form a heterocyclic ketone.[6]


Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key aspects of Weinreb amide chemistry.

[Click to download full resolution via product page](#)

General Structure of a Weinreb Amide

[Click to download full resolution via product page](#)

Synthetic Workflow Utilizing Weinreb Amides

Conclusion

The discovery of the Weinreb amide represents a landmark achievement in organic synthesis. Its ability to undergo clean, high-yielding, and predictable reactions with a wide range of nucleophiles has made it an invaluable tool for the construction of ketones and aldehydes. The stability of the chelated tetrahedral intermediate is the key to overcoming the persistent problem of over-addition that plagues other acylation methods. For researchers, scientists, and drug development professionals, a thorough understanding of Weinreb amide chemistry is essential for the efficient and controlled synthesis of complex molecules. The methodologies and data presented in this guide underscore the continued importance and broad utility of the Weinreb amide in both academic research and industrial applications, particularly in the quest for novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tokyouniversityofscience.medium.com [tokyouniversityofscience.medium.com]
- 3. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 9. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Weinreb Amide: A Cornerstone of Modern Carbonyl Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1631021#discovery-and-history-of-weinreb-amides>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com